molecular formula C13H16N2O4 B1517740 1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-3-carboxylic acid CAS No. 1099016-99-5

1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-3-carboxylic acid

Cat. No. B1517740
CAS RN: 1099016-99-5
M. Wt: 264.28 g/mol
InChI Key: BACHKKMDBQNGMP-UHFFFAOYSA-N
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Description

“1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-3-carboxylic acid” is a chemical compound with the empirical formula C13H16N2O4 . It is a solid substance . The IUPAC name of this compound is 1-[(1-methyl-2-oxo-1,2-dihydro-4-pyridinyl)carbonyl]-3-piperidinecarboxylic acid .


Molecular Structure Analysis

The SMILES string of this compound is CN1C=CC=C(C(O)=O)C1=O . The InChI code is 1S/C13H16N2O4/c1-14-6-4-9(7-11(14)16)12(17)15-5-2-3-10(8-15)13(18)19/h4,6-7,10H,2-3,5,8H2,1H3,(H,18,19) .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 264.28 . It is a solid substance . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the resources .

Scientific Research Applications

Medicinal Chemistry: Formyl Peptide Receptor Agonists

This compound is a structural unit in the synthesis of formyl peptide receptor agonists . These agonists are significant in treating inflammatory diseases like rheumatoid arthritis by modulating immune cell activity.

Pharmacology: Adenosine A2B Receptor Antagonists

In pharmacology, it serves as a building block for adenosine A2B receptor antagonists . These antagonists have therapeutic potential in managing conditions like asthma, ischemia, and certain cancers by inhibiting the adenosine pathway.

Biochemistry: Aurora Kinase Inhibitors

Biochemically, the compound is involved in creating inhibitors for Aurora kinase , which play a crucial role in cell division. Inhibiting Aurora kinase is a promising strategy for cancer treatment, as it can halt the proliferation of cancer cells.

Organic Chemistry: Synthesis of Antitubercular Agents

Organic chemists utilize this compound in synthesizing antitubercular agents . Given the rise of drug-resistant tuberculosis strains, developing new antitubercular drugs is critical for global health.

Analytical Chemistry: Development of ACC Inhibitors

Analytical applications include the development of acetyl-CoA-carboxylase (ACC) inhibitors . ACC plays a vital role in fatty acid metabolism, and its inhibition is a target for treating metabolic disorders such as obesity and diabetes.

Chemical Synthesis: Cyclic Urea Activators of STING

In chemical synthesis, this compound is used to create small molecule cyclic urea activators of STING . STING is involved in innate immunity, and its activation could lead to new treatments for infectious diseases and cancer.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

properties

IUPAC Name

1-(1-methyl-2-oxopyridine-4-carbonyl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-14-6-4-9(7-11(14)16)12(17)15-5-2-3-10(8-15)13(18)19/h4,6-7,10H,2-3,5,8H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BACHKKMDBQNGMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=CC1=O)C(=O)N2CCCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-3-carboxylic acid
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1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-3-carboxylic acid
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1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-3-carboxylic acid
Reactant of Route 4
1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-3-carboxylic acid
Reactant of Route 5
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1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-3-carboxylic acid
Reactant of Route 6
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1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-3-carboxylic acid

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